acetic acid CAS No. 41374-62-3](/img/structure/B1598896.png)

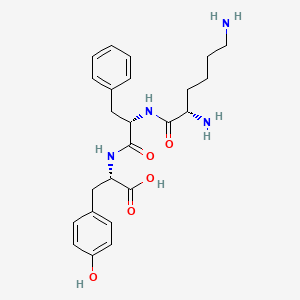

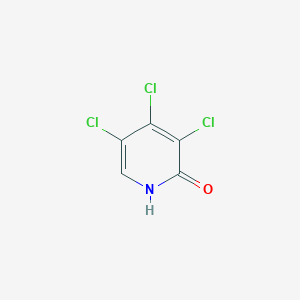

[(4-Methoxyphenyl)amino](oxo)acetic acid

Overview

Description

[(4-Methoxyphenyl)amino](oxo)acetic acid, also known as 4-MPAO, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of the amino acid glycine, and has been shown to have a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Vibrational Analysis and Quantum Chemical Computation

Research conducted on a closely related compound, (4-Hydroxyphenyl)amino acetic acid, involved vibrational spectral analysis and quantum chemical computation. This study, using MP2 level with 6-31G(d,) basis set, focused on the equilibrium geometry, bonding features, and harmonic vibrational wavenumber. Natural bond orbital analysis was carried out to explain charge transfer due to intramolecular interactions. The research also delved into molecular orbital energies and molecular electrostatic potential (MESP), alongside absorption spectrum study using time-dependent density functional theory (TDDFT) method (Bell & Dhas, 2019).

Application in Urinary Metabolite Analysis

A study developed a capillary gas-chromatographic profiling method for the determination of various metabolites, including 3-methoxy-4-hydroxyphenylethylene glycol and 3,4-dihydroxyphenylacetic acid, in urine. This method is significant for diagnosing and following up patients with functional tumors characterized by increased urinary excretion of metabolites from the metabolism of tyrosine and tryptophan (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Corrosion Control in Industrial Applications

Another study investigated the inhibition performance of a compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, on mild steel in hydrochloric acid medium. This research is particularly relevant in the field of corrosion science, demonstrating significant inhibition efficiency and providing insights into the mechanism of corrosion inhibition (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Synthesis and Antimicrobial Evaluation

The synthesis and evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were carried out, showcasing significant antimicrobial activities against several microbial strains. This research contributes to the development of new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Novel Stable Fluorophore Development

Research into 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, revealed its potential as a novel fluorophore. This compound exhibits strong fluorescence in a wide pH range of aqueous media, making it valuable for biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

properties

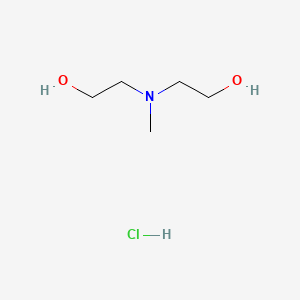

IUPAC Name |

2-(4-methoxyanilino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-7-4-2-6(3-5-7)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBNHGKGBOYRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407078 | |

| Record name | [(4-methoxyphenyl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41374-62-3 | |

| Record name | [(4-methoxyphenyl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1598822.png)

![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)